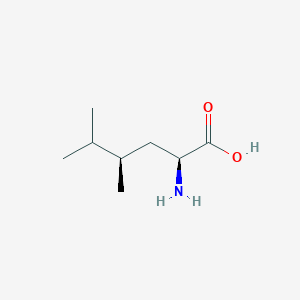
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of peptides and proteins, and its distinct structure makes it a valuable tool in medicinal chemistry and biocatalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid typically involves several steps, including the protection of functional groups, stereoselective reactions, and deprotection. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. For example, the synthesis may start with a protected amino acid derivative, followed by a series of reactions such as alkylation, reduction, and deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Methylproline: This compound shares a similar stereochemistry and is used in the synthesis of peptides and proteins.
(2S,4R)-4-Hydroxyproline: Another related compound, often used in the study of protein stability and folding.
Uniqueness
What sets (2S,4R)-2-Amino-4,5-dimethylhexanoic acid apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical precision and selectivity .
Propiedades
Número CAS |
774172-49-5 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2S,4R)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
Clave InChI |
VBGFCDFZIZPMLN-RQJHMYQMSA-N |
SMILES isomérico |
C[C@H](C[C@@H](C(=O)O)N)C(C)C |
SMILES canónico |
CC(C)C(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


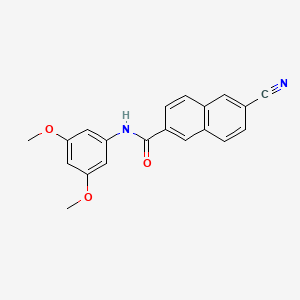



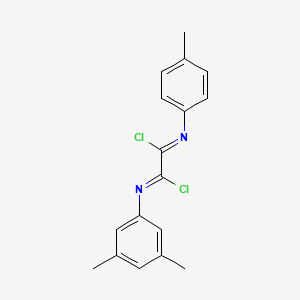
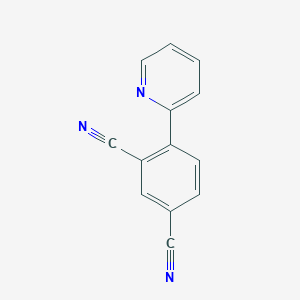
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
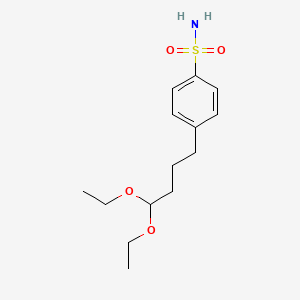

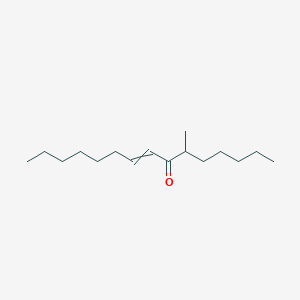
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
